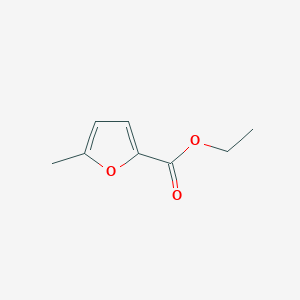

Ethyl 5-methylfuran-2-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQUPTICIPKERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407941 | |

| Record name | Ethyl 5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-12-4 | |

| Record name | 2-Furancarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-methylfuran-2-carboxylate (CAS 14003-12-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methylfuran-2-carboxylate, a heterocyclic organic compound, is a versatile building block with growing significance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its current and potential applications, particularly in the realm of drug discovery. The document details experimental protocols for its synthesis and offers insights into the biological activities of related furan derivatives, suggesting potential avenues for future research and development.

Chemical and Physical Properties

This compound is a combustible liquid with a molecular formula of C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[1][2] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 14003-12-4 | [2] |

| Molecular Formula | C₈H₁₀O₃ | [1][2] |

| Molecular Weight | 154.16 g/mol | [1][2] |

| Boiling Point | 201.18 °C (estimated) | |

| Melting Point | 10.58 °C (estimated) | |

| Vapor Pressure | 0.34 mm Hg at 25 °C (estimated) | |

| Water Solubility | 1457 mg/L at 25 °C (estimated) | |

| Log Kow (octanol-water partition coefficient) | 1.99 (estimated) | [1] |

| Appearance | Colorless to pale yellow clear liquid (est) | |

| Purity | >95% |

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 5-methylfuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

General Reaction Scheme

Caption: Fischer esterification of 5-methylfuran-2-carboxylic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the well-established Fischer esterification method.[3][4][5]

Materials:

-

5-methylfuran-2-carboxylic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-2-carboxylic acid in a large excess of absolute ethanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the furan ring.

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| CH₃ (methyl on furan) | singlet | ~2.4 |

| CH₃ (ethyl group) | triplet | ~1.3 |

| CH₂ (ethyl group) | quartet | ~4.3 |

| Furan ring protons | doublets | ~6.2 and ~7.1 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C=O (ester) | ~159 |

| C2 (furan ring, attached to ester) | ~145 |

| C5 (furan ring, attached to methyl) | ~158 |

| C3 & C4 (furan ring) | ~110-120 |

| CH₂ (ethyl group) | ~61 |

| CH₃ (ethyl group) | ~14 |

| CH₃ (methyl on furan) | ~14 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Absorption Range (cm⁻¹) |

| C=O (ester carbonyl stretch) | 1715-1730 |

| C-O (ester stretch) | 1000-1300 |

| C-H (sp³ stretch) | 2850-3000 |

| C-H (furan ring stretch) | ~3100 |

| C=C (furan ring stretch) | ~1500-1600 |

Applications in Drug Development and Research

Furan derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The furan ring in this compound can be a bioisosteric replacement for a carboxylic acid or other functional groups in drug molecules, which can improve their pharmacokinetic properties.[9] The ester and methyl groups also provide handles for further chemical modifications to generate libraries of compounds for biological screening.

Potential Therapeutic Areas

Derivatives of furan have been investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory: Furan-containing compounds have been synthesized and shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[10][11][12]

-

Anticancer: Novel furan derivatives have been developed and evaluated for their cytotoxic activity against various cancer cell lines, with some showing promising results by inducing apoptosis and cell cycle arrest.[13][14][15][16][17][18]

-

Antiviral: The furan scaffold has been incorporated into molecules designed to inhibit viral replication, including influenza virus.[1]

The following diagram illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, research on structurally similar furan derivatives provides valuable insights. For instance, some furan-based anticancer agents have been shown to induce apoptosis through the intrinsic mitochondrial pathway.

A potential signaling pathway that could be modulated by furan derivatives in cancer cells is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Caption: Potential apoptotic signaling pathway modulated by furan derivatives.

Safety and Handling

This compound is classified as a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.

Hazard Statements:

-

H227: Combustible liquid.

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures:

-

If inhaled: Move person into fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

It is recommended to consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its furan core provides a biologically relevant scaffold that can be readily modified to explore a wide range of chemical space. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents for various diseases. This technical guide serves as a foundational resource for researchers and scientists working with or considering the use of this compound in their research endeavors.

References

- 1. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. rsc.org [rsc.org]

- 7. ijabbr.com [ijabbr.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New acetylenic furan derivatives: synthesis and anti-inflammatory activity | Scilit [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 17. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-methylfuran-2-carboxylate: Synonyms, Nomenclature, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-methylfuran-2-carboxylate, a valuable heterocyclic compound with applications in chemical synthesis and potentially in drug discovery. This document details its nomenclature, including IUPAC names and synonyms, and presents a summary of its key physicochemical properties. A detailed experimental protocol for its synthesis via Fischer esterification is provided, alongside a logical workflow for its preparation and characterization.

Introduction

This compound is a furan derivative characterized by a methyl group at the 5-position and an ethyl ester at the 2-position. Furan rings are important structural motifs in a wide range of natural products and pharmacologically active compounds. The substituents on the furan ring of this particular molecule offer multiple sites for further chemical modification, making it a versatile building block in organic synthesis.

Nomenclature and Synonyms

A clear and unambiguous naming system is crucial for chemical communication. This section provides the standard nomenclature and common synonyms for this compound.[1]

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 14003-12-4[1] |

| Molecular Formula | C8H10O3[1] |

| Molecular Weight | 154.16 g/mol [1] |

A variety of synonyms are used in the literature to refer to this compound. A comprehensive list is provided below to aid in literature searches and compound identification.[1]

-

5-methyl-furan-2-carboxylic acid ethyl ester[1]

-

Ethyl 5-methyl-2-furoate[1]

-

2-Furancarboxylic acid, 5-methyl-, ethyl ester[1]

-

5-Methyl-2-furancarboxylic acid ethyl ester[1]

-

Ethyl 5-methyl-2-furancarboxylate[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, purification, and use in reactions. The following table summarizes the key computed and, where available, experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 154.16 g/mol | Computed by PubChem[1] |

| Exact Mass | 154.062994177 Da | Computed by PubChem[1] |

| Boiling Point | 118-119 °C at 760 mmHg | The Good Scents Company Information System (for the related compound 2-Ethyl-5-methylfuran)[2][3] |

| XLogP3-AA | 1.9 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |

| Rotatable Bond Count | 3 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 39.4 Ų | Computed by Cactvs[1] |

Experimental Protocol: Synthesis via Fischer Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 5-methyl-2-furoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme

Materials and Methods

-

5-Methyl-2-furoic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-methyl-2-furoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Spectroscopic Data

-

¹H NMR: Expected signals would include a quartet and a triplet for the ethyl group, a singlet for the methyl group, and two doublets for the furan ring protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, and the methyl group carbon.

-

IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the ester, C-O stretching, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, and a comprehensive experimental protocol for its synthesis. The provided information is intended to be a valuable resource for researchers and scientists working with this versatile compound in various fields of chemical research and development. The logical workflow and discussion of expected spectroscopic data will aid in the successful synthesis and characterization of this important building block.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-Methyl-2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-furoate is a furan derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structural similarity to other biologically active furan compounds makes it a molecule of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 5-methyl-2-furoate, detailed experimental protocols for its synthesis and purification, and predicted spectroscopic data to aid in its characterization.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of Ethyl 5-Methyl-2-Furoate

| Property | Value | Source/Comment |

| IUPAC Name | ethyl 5-methylfuran-2-carboxylate | PubChem[1] |

| Synonyms | Ethyl 5-methyl-2-furoate, 5-Methyl-furan-2-carboxylic acid ethyl ester | PubChem[1] |

| CAS Number | 14003-12-4 | PubChem[1] |

| Molecular Formula | C₈H₁₀O₃ | PubChem[1] |

| Molecular Weight | 154.16 g/mol | PubChem[1] |

| Boiling Point | ~260-270 °C (estimated) | Estimated based on the boiling point of methyl 5-methyl-2-furoate (255 °C). |

| Melting Point | Not available | |

| Density | ~1.1 g/mL (estimated) | Estimated based on the density of methyl 5-methyl-2-furoate (1.114 g/mL). |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, diethyl ether, and ethyl acetate. | General solubility for similar esters. |

| XLogP3-AA | 1.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Exact Mass | 154.062994 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 39.4 Ų | PubChem (Computed)[1] |

Experimental Protocols

Synthesis of Ethyl 5-Methyl-2-Furoate via Fischer Esterification

The most common and straightforward method for the synthesis of ethyl 5-methyl-2-furoate is the Fischer esterification of 5-methyl-2-furoic acid with ethanol in the presence of an acid catalyst.

Reaction:

5-Methyl-2-furoic acid + Ethanol ⇌ Ethyl 5-methyl-2-furoate + Water

Materials:

-

5-Methyl-2-furoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-furoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-2-furoate.

Purification

The crude product can be purified by vacuum distillation. Given the estimated high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Alternatively, for smaller scales or higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 1.30-1.40 (t, 3H, J ≈ 7.1 Hz): Triplet corresponding to the methyl protons of the ethyl group.

-

δ 2.30-2.40 (s, 3H): Singlet corresponding to the methyl protons at the 5-position of the furan ring.

-

δ 4.25-4.35 (q, 2H, J ≈ 7.1 Hz): Quartet corresponding to the methylene protons of the ethyl group.

-

δ 6.10-6.20 (d, 1H, J ≈ 3.2 Hz): Doublet corresponding to the proton at the 4-position of the furan ring.

-

δ 7.00-7.10 (d, 1H, J ≈ 3.2 Hz): Doublet corresponding to the proton at the 3-position of the furan ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~14.0: Methyl carbon of the ethyl group.

-

δ ~14.5: Methyl carbon at the 5-position of the furan ring.

-

δ ~60.5: Methylene carbon of the ethyl group.

-

δ ~108.0: Carbon at the 4-position of the furan ring.

-

δ ~118.0: Carbon at the 3-position of the furan ring.

-

δ ~145.0: Quaternary carbon at the 2-position of the furan ring.

-

δ ~158.0: Quaternary carbon at the 5-position of the furan ring.

-

δ ~160.0: Carbonyl carbon of the ester group.

IR (Infrared) Spectroscopy

-

~2980 cm⁻¹: C-H stretching of the alkyl groups.

-

~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1580 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations of the furan ring.

-

~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester group.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): m/z = 154.

-

Major Fragments:

-

m/z = 125: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z = 109: Loss of the ethyl group (-CH₂CH₃).

-

m/z = 81: Furan ring fragment.

-

Chemical Reactivity and Stability

Ethyl 5-methyl-2-furoate is expected to exhibit reactivity typical of an ester. It can undergo hydrolysis under acidic or basic conditions to yield 5-methylfuroic acid and ethanol. The furan ring is susceptible to electrophilic substitution, although the ester group is deactivating. The compound is expected to be stable under standard storage conditions, but should be protected from strong acids, strong bases, and oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of ethyl 5-methyl-2-furoate, based on available computed data and estimations from closely related compounds. The provided experimental protocols for its synthesis and purification offer a practical starting point for researchers. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound. Further experimental validation of the physical and spectroscopic properties is encouraged to build upon the foundational information presented herein.

References

Spectroscopic Profile of Ethyl 5-methylfuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methylfuran-2-carboxylate (C₈H₁₀O₃), a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This approach offers a robust framework for the characterization and quality control of this compound.

Molecular and Spectroscopic Data Summary

The following tables summarize the key physical properties and expected spectroscopic characteristics of this compound.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | PubChem[1] |

| Molecular Weight | 154.16 g/mol | PubChem[1] |

| CAS Number | 14003-12-4 | PubChem[1] |

¹H NMR (Proton Nuclear Magnetic Resonance) Data

No direct experimental spectrum for this compound was found in the public domain. The data below is an estimation based on the known spectrum of the closely related Mthis compound and standard chemical shift predictions.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- (Ethyl) | ~4.3 | Quartet | ~7.1 | 2H |

| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7.1 | 3H |

| H-3 (Furan) | ~7.0 | Doublet | ~3.4 | 1H |

| H-4 (Furan) | ~6.1 | Doublet | ~3.4 | 1H |

| -CH₃ (Furan) | ~2.4 | Singlet | - | 3H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted chemical shifts based on structure-activity relationships and data from similar furan derivatives.

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~159 |

| C-5 (Furan) | ~157 |

| C-2 (Furan) | ~145 |

| C-3 (Furan) | ~118 |

| C-4 (Furan) | ~108 |

| -CH₂- (Ethyl) | ~60 |

| -CH₃ (Furan) | ~14 |

| -CH₃ (Ethyl) | ~14 |

IR (Infrared) Spectroscopy Data

Expected absorption bands based on the functional groups present in the molecule and comparison with Ethyl 2-furancarboxylate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (Furan ring) |

| ~1290, ~1140 | Strong | C-O stretch (Ester and Furan) |

| ~1020 | Medium | =C-O-C stretch (Furan) |

MS (Mass Spectrometry) Data

Predicted major fragments based on the structure and typical fragmentation patterns of esters and furan compounds.

| m/z | Relative Intensity | Possible Fragment Ion |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | High | [M - C₂H₅]⁺ |

| 109 | High | [M - OC₂H₅]⁺ (Base Peak) |

| 81 | Moderate | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately 10-12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16-64 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 200-220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 5-methylfuran-2-carboxylate, a chemical intermediate of interest in research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates best practices from data on closely related furan derivatives. All procedures should be conducted with the utmost caution and in accordance with established laboratory safety protocols.

Chemical and Physical Properties

A summary of the known and computed physical and chemical properties of this compound is presented below. This information is crucial for the safe handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C8H10O3 | PubChem[1] |

| Molecular Weight | 154.16 g/mol | PubChem[1] |

| CAS Number | 14003-12-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5-methyl-furan-2-carboxylic acid ethyl ester, ethyl 5-methyl-2-furoate | PubChem[1] |

| Computed XLogP3 | 1.9 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

Hazard Identification and GHS Classification

Potential Hazards (based on related compounds):

-

Flammability: May be a combustible liquid. Keep away from heat, sparks, and open flames.[2]

-

Toxicity: May be toxic if swallowed and harmful or fatal if inhaled.

-

Irritation: May cause skin and serious eye irritation.[3]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

Incompatible materials include strong oxidizing agents and strong bases.[2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.

First-Aid Measures

In the event of exposure, follow these first-aid measures immediately.

Emergency Response Logic:

Caption: First-aid response to exposure incidents.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Water spray, carbon dioxide (CO2), and chemical foam may also be used.[2] Water mist can be used to cool closed containers.[2]

-

Specific Hazards: The material is combustible and containers may explode when heated.[2][4] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[2][4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][4]

Accidental Release Measures

-

Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area and observe emergency procedures.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up carefully with liquid-absorbent material (e.g., Chemizorb®). Soak up with inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust. Keep in suitable, closed containers for disposal.[2][4]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not flush into surface water or sanitary sewer systems.[2]

Experimental Protocols

While specific experimental protocols for determining the safety parameters of this compound are not detailed in the provided search results, standard OECD and EPA guidelines for chemical safety testing would apply. These would include, but are not be limited to:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Flammability (Flash Point): Determined using a closed-cup tester according to standard methods like ASTM D93.

References

The Natural Occurrence of 5-Methylfuran-2-Carboxylic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse biological activities. Among these, 5-methylfuran-2-carboxylic acid and its derivatives are naturally occurring compounds found in various biological systems, from microorganisms to humans. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, presenting quantitative data, detailed experimental protocols for their analysis, and insights into their biosynthetic pathways.

Natural Sources and Quantitative Data

5-Methylfuran-2-carboxylic acid and its derivatives have been identified in a range of natural sources. The following tables summarize the known occurrences and, where available, the concentrations of these compounds.

Table 1: Natural Occurrence of 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA)

| Natural Source | Compound | Concentration | Reference(s) |

| Fungi (Aspergillus spp., Gibberella fujikuroi) | 5-(Hydroxymethyl)furan-2-carboxylic acid | Not specified | [1] |

| Human Urine | 5-(Hydroxymethyl)furan-2-carboxylic acid | 0-100 mg/L (most samples ~10 mg/L) | |

| Human Urine (after dried plum juice consumption) | 5-(Hydroxymethyl)furan-2-carboxylic acid | 168 µmol/6 hours | [2] |

| Agar | 5-(Hydroxymethyl)furan-2-carboxylic acid | Inhibits bacterial swarming at low concentrations |

Table 2: Natural Occurrence of 5-Methylfuran-2-carboxylic Acid and its Methyl Ester

| Natural Source | Compound | Concentration | Reference(s) |

| Bacteria (Saccharopolyspora erythraea) | Methyl 5-methyl-2-furancarboxylate | Volatile organic compound, specific concentration not reported | |

| Human Urine | 5-Methylfuran-2-carboxylic acid | Urinary metabolite, specific concentration not reported | [3] |

| Rat Urine | 5-Methylfuran-2-carboxylic acid | Urinary metabolite, specific concentration not reported | [3] |

Biosynthetic Pathways

The biosynthetic pathways of 5-methylfuran-2-carboxylic acid and its derivatives are not yet fully elucidated. However, the degradation pathway of a related compound, 5-hydroxymethylfurfural (HMF), provides some clues. In many microorganisms, HMF is oxidized to 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), which can be further oxidized to 2,5-furandicarboxylic acid (FDCA)[1]. The formation of the 5-methyl group is a key step that requires further investigation. It is hypothesized that a methyltransferase enzyme may be involved in the biosynthesis of 5-methylfuran-2-carboxylic acid from a precursor molecule.

Below is a conceptual diagram illustrating a plausible (though not fully confirmed) biosynthetic relationship.

Caption: Hypothetical biosynthetic pathways of 5-methylfuran-2-carboxylic acid derivatives.

Experimental Protocols

Accurate identification and quantification of 5-methylfuran-2-carboxylic acid and its derivatives require robust analytical methods. Below are detailed protocols for the extraction and analysis of these compounds from microbial cultures and human urine.

Protocol 1: Headspace GC-MS Analysis of Methyl 5-methyl-2-furancarboxylate from Saccharopolyspora erythraea Culture

This protocol is designed for the detection and semi-quantitative analysis of volatile organic compounds (VOCs) from bacterial cultures.

1. Culture Preparation:

-

Grow Saccharopolyspora erythraea in a suitable liquid medium (e.g., Tryptic Soy Broth) to the desired growth phase.

-

Transfer a known volume of the culture (e.g., 10 mL) into a 20 mL headspace vial and seal immediately with a magnetic screw cap fitted with a silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow volatile compounds to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated injection port of a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

4. Data Analysis:

-

Identify methyl 5-methyl-2-furancarboxylate by comparing its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST).

-

For semi-quantification, use the peak area of the identified compound. For accurate quantification, a calibration curve with a standard is required.

Caption: Workflow for HS-SPME-GC-MS analysis of volatile compounds.

Protocol 2: LC-MS/MS Quantification of 5-Methylfuran-2-carboxylic Acid in Human Urine

This protocol provides a method for the sensitive and specific quantification of 5-methylfuran-2-carboxylic acid in human urine samples.

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample (e.g., 10,000 x g for 10 minutes at 4°C) to remove particulate matter.

-

Take a specific volume of the supernatant (e.g., 100 µL) and add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile), vortex, and centrifuge again.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 10% acetonitrile in water).

2. LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard for accurate quantification and confirmation.

-

3. Quantification:

-

Create a calibration curve using standard solutions of 5-methylfuran-2-carboxylic acid of known concentrations spiked into a blank urine matrix.

-

Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Versatility of Furan: A Technical Guide to its Chemistry and Therapeutic Potential

For Immediate Release

Furan, a five-membered aromatic heterocycle, and its derivatives continue to be a cornerstone in organic synthesis and drug discovery. This technical guide provides an in-depth exploration of the core chemistry of furan-based compounds, detailing their synthesis, reactivity, and burgeoning applications in modern medicine. Tailored for researchers, scientists, and drug development professionals, this document consolidates key experimental protocols, quantitative bioactivity data, and visual representations of associated signaling pathways to serve as a comprehensive resource in this dynamic field.

Core Chemical Properties and Reactivity

Furan's unique electronic structure, characterized by a π-electron sextet delocalized over the five-membered ring, imparts it with a modest aromaticity. This distinct feature governs its reactivity, allowing it to participate in a diverse array of chemical transformations.

Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions. This heightened reactivity compared to benzene is attributed to the electron-donating nature of the oxygen heteroatom, which stabilizes the intermediate cationic species. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

Cycloaddition Reactions: The reduced aromatic character of furan allows it to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for the construction of complex polycyclic systems.

Ring Opening and Other Transformations: Under certain conditions, the furan ring can undergo cleavage, reduction to tetrahydrofuran, or oxidation, further expanding its synthetic utility.

Key Synthetic Methodologies

The construction of the furan nucleus can be achieved through several named reactions, each offering a distinct pathway to substituted furan derivatives.

Paal-Knorr Furan Synthesis

This classical method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. The versatility of this reaction lies in the accessibility of various 1,4-dicarbonyl precursors, allowing for the synthesis of a wide range of substituted furans.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction

Materials:

-

Hexane-2,5-dione

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add hexane-2,5-dione.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the flask with stirring.

-

Attach a reflux condenser and heat the mixture gently for a specified time until the reaction is complete (monitoring by TLC is recommended).

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 2,5-dimethylfuran.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another cornerstone in furan chemistry, involving the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. This reaction proceeds through an initial alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate via Feist-Benary Reaction

Materials:

-

Ethyl acetoacetate

-

Phenacyl bromide (α-bromoacetophenone)

-

Pyridine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve ethyl acetoacetate and phenacyl bromide in ethanol in a round-bottom flask.

-

Add pyridine to the mixture as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then taken up in a suitable organic solvent and washed with water to remove pyridine hydrobromide.

-

Dry the organic layer and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Reactivity: A Closer Look at Key Transformations

Electrophilic Bromination of Furan

The bromination of furan is a classic example of its enhanced reactivity in electrophilic aromatic substitution. The reaction proceeds readily without the need for a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2-Bromofuran

Materials:

-

Furan

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Three-necked round-bottom flask

-

Addition funnel

-

Steam distillation apparatus

Procedure:

-

In a three-necked round-bottom flask, dissolve furan in DMF.

-

Prepare a solution of NBS in DMF and place it in an addition funnel.

-

Slowly add the NBS solution to the furan solution while maintaining the internal temperature between 25-35 °C with constant stirring. The addition is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2-4 hours.

-

Set up a steam distillation apparatus. Subject the reaction mixture to a constant jet of steam.

-

Collect the distillate, which consists of water and 2-bromofuran.

-

Separate the organic layer from the distillate. The crude 2-bromofuran can be further purified if necessary. This procedure typically provides 2-bromofuran in good yields without the need for extractive workup or chromatographic purification.[1]

Diels-Alder Reaction of Furan

Furan's ability to act as a diene in the Diels-Alder reaction is a synthetically valuable transformation for the construction of oxabicyclic systems.

Experimental Protocol: Diels-Alder Reaction of Furan with Dimethyl Acetylenedicarboxylate (DMAD)

Materials:

-

Furan

-

Dimethyl Acetylenedicarboxylate (DMAD)

-

Solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

Procedure:

-

Dissolve furan and dimethyl acetylenedicarboxylate in a suitable solvent in a round-bottom flask.

-

The reaction can be carried out at room temperature or with gentle heating, depending on the desired reaction rate and product distribution.

-

The progress of the reaction can be monitored by NMR spectroscopy or other suitable analytical techniques.

-

Upon completion, the solvent is removed under reduced pressure to yield the Diels-Alder adduct.

-

The product can be purified by column chromatography or recrystallization. The reaction affords a monoadduct, and further additions of furan can occur at higher temperatures.[2][3]

Furan-Based Compounds in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. Its ability to act as a bioisostere for other aromatic rings, coupled with its favorable physicochemical properties, makes it an attractive moiety for drug design. Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for the biological activity of selected furan-based compounds.

| Compound/Derivative | Target Organism/Enzyme | IC₅₀ / MIC (µM) | Reference |

| COX-2 Inhibitors | |||

| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone | COX-2 | 0.06 | [3] |

| Naphthofuranone derivative | COX-2 | 0.329 | [3] |

| Nitrofurantoin Analogues | |||

| Nitrofurantoin | E. coli | MIC₅₀: 16, MIC₉₀: 16 | [4] |

| Nitrofurantoin | S. pseudintermedius | MIC₅₀: 8, MIC₉₀: 16 | [4] |

| Furazidin | E. coli | MIC₅₀: 8, MIC₉₀: 64 | [5] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of furan-based drugs often involves elucidating their interaction with key cellular signaling pathways. Furthermore, the discovery of novel bioactive furan derivatives relies on robust experimental workflows.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several furan-containing molecules have been investigated as inhibitors of the JAK-STAT pathway.

Figure 1: JAK-STAT Signaling Pathway and Inhibition by Furan-based Compounds.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Furan-containing compounds have been explored for their potential to modulate this pathway.

Figure 2: mTOR Signaling Pathway and Inhibition by Furan-based Compounds.

High-Throughput Screening Workflow

The discovery of novel enzyme inhibitors among vast libraries of furan derivatives is often accomplished through high-throughput screening (HTS). The following diagram illustrates a general workflow for such a screening campaign.

Figure 3: High-Throughput Screening Workflow for Furan-based Enzyme Inhibitors.

Conclusion

The chemistry of furan-based compounds is a rich and evolving field with profound implications for drug discovery and development. The synthetic versatility of the furan ring, coupled with its favorable biological properties, ensures its continued prominence as a key structural motif in the design of novel therapeutics. This guide provides a foundational understanding of the core principles governing furan chemistry and serves as a practical resource for researchers aiming to harness the potential of this remarkable heterocycle.

References

- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 5-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 5-methylfuran-2-carboxylate from 5-methyl-2-furoic acid via Fischer esterification. The procedure outlines the necessary reagents, equipment, reaction conditions, and purification methods. Characterization data and expected outcomes are also presented. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The furan-2-carboxylate scaffold is a key structural motif in numerous biologically active molecules. The synthesis of this ester is typically achieved through the esterification of 5-methyl-2-furoic acid. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and effective method for this transformation.[1] This method is advantageous due to its relative simplicity and the use of readily available and inexpensive reagents.[1]

Reaction Scheme

The synthesis of this compound from 5-methyl-2-furoic acid proceeds via the following reaction:

Chemical Reaction:

5-methyl-2-furoic acid + Ethanol ⇌ this compound + Water

This equilibrium reaction is typically driven towards the product side by using an excess of the alcohol (ethanol) and/or by removing the water that is formed during the reaction.[2][3]

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 5-methyl-2-furoic acid | ≥98% | Commercially Available |

| Ethanol, absolute | ≥99.5% | Commercially Available |

| Sulfuric acid, concentrated | 95-98% | Commercially Available |

| Diethyl ether | Reagent Grade | Commercially Available |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | Reagent Grade | Commercially Available |

| Deuterated chloroform (CDCl₃) | NMR Grade | Commercially Available |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

4.1. Synthesis of this compound

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-furoic acid (e.g., 5.0 g, 39.6 mmol).

-

Addition of Reagents: To the flask, add an excess of absolute ethanol (e.g., 50 mL). While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) as the catalyst.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux with stirring for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel and allow the layers to separate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess ethanol.

4.2. Purification

The crude product can be purified by vacuum distillation if necessary, although for many applications, the product after work-up may be of sufficient purity.

Characterization Data

The synthesized this compound can be characterized by its physical and spectral properties.

Table 2: Physicochemical and Spectral Data of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₃[4] |

| Molecular Weight | 154.16 g/mol [4] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~ 195-197 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.08 (d, 1H), 6.13 (d, 1H), 4.35 (q, 2H), 2.40 (s, 3H), 1.38 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.8, 158.4, 144.1, 118.9, 108.4, 60.7, 14.3, 13.8 |

| IR (neat, cm⁻¹) | ~ 2980, 1715 (C=O), 1580, 1290, 1100 |

Diagrams

Figure 1: Experimental workflow for the synthesis of this compound.

Figure 2: Logical relationship of reactants and products in the Fischer esterification.

Discussion

The Fischer esterification is a reliable method for the preparation of this compound. The use of a large excess of ethanol not only serves as a reactant but also as the solvent, which helps to drive the equilibrium towards the formation of the ester. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

The work-up procedure is crucial for isolating the product in high purity. The washes with water and brine remove water-soluble impurities, while the sodium bicarbonate wash is essential for neutralizing the strong acid catalyst, preventing potential product degradation during concentration.

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl ether is highly flammable. Ensure that there are no open flames or spark sources in the vicinity during its use.

-

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. By following this procedure, researchers can reliably prepare this important intermediate for its use in further synthetic applications.

References

Application Note & Protocol: Synthesis of Ethyl 5-Methylfuran-2-Carboxylate via Fischer Esterification

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of ethyl 5-methylfuran-2-carboxylate through the Fischer esterification of 5-methylfuran-2-carboxylic acid with ethanol. This method utilizes a strong acid catalyst and heat to efficiently produce the target ester, a valuable building block in medicinal chemistry and materials science. This note includes a comprehensive experimental procedure, data on reactants and products, typical reaction parameters, and methods for purification and characterization.

Introduction

Furan derivatives are key heterocyclic scaffolds present in a wide array of pharmaceuticals, agrochemicals, and functional materials. The ester functional group, particularly the ethyl ester, is a common moiety in drug molecules, often serving as a prodrug to enhance bioavailability or as a key intermediate for further chemical transformations. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, which can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.[1] This protocol details the application of this method to the synthesis of this compound.

Reaction Scheme

The esterification of 5-methylfuran-2-carboxylic acid with ethanol proceeds according to the following reaction scheme:

Figure 1: Reaction scheme for the Fischer esterification of 5-methylfuran-2-carboxylic acid.

Physicochemical Data

A summary of the physical and chemical properties of the key reactant and the final product is provided in Table 1.

| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. |

| 5-Methylfuran-2-carboxylic acid |  | C₆H₆O₃ | 126.11 | 109-110 | 236-237 | 1917-15-3[2] |

| Ethanol |  | C₂H₆O | 46.07 | -114 | 78.37 | 64-17-5 |

| This compound |  | C₈H₁₀O₃ | 154.16 | N/A | N/A | 14003-12-4[3] |

| Sulfuric Acid |  | H₂SO₄ | 98.08 | 10 | 337 | 7664-93-9 |

Table 1: Physicochemical properties of reactants and product.

Experimental Protocol

Materials and Equipment

-

5-Methylfuran-2-carboxylic acid (≥97%)

-

Absolute Ethanol (200 proof, ≥99.5%)

-

Concentrated Sulfuric Acid (95-98%)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

NMR Spectrometer (¹H NMR, ¹³C NMR)

-

FT-IR Spectrometer

General Experimental Workflow

The overall workflow for the synthesis, workup, and purification is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylfuran-2-carboxylic acid (e.g., 5.0 g, 39.6 mmol).

-

Add a large excess of absolute ethanol (e.g., 50 mL). The ethanol acts as both a reactant and the solvent.

-

While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Caution: This addition is exothermic.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.

-

Maintain the reflux with stirring for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the remaining residue in an organic solvent such as diethyl ether or ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently.

-

Wash the organic layer with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Typical Reaction Parameters

The following table summarizes typical conditions for this esterification. Optimization may be required based on scale and desired purity.

| Parameter | Value / Condition | Purpose |

| Reactant Ratio | 1:10 to 1:20 (Acid:Alcohol) | Drives equilibrium towards product formation. |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Protonates the carbonyl oxygen, activating the carboxylic acid. |

| Catalyst Loading | ~2-5 mol% relative to carboxylic acid | Sufficient to catalyze the reaction without excessive side reactions. |

| Temperature | Reflux (~80-90 °C) | Provides activation energy for the reaction. |

| Reaction Time | 4 - 8 hours | Typical duration to reach equilibrium. |

| Expected Yield | 75 - 90% | Varies with reaction conditions and purification method. |

Table 2: Summary of typical reaction parameters.

Characterization of Product

The final product, this compound, should be characterized to confirm its identity and purity.

¹H NMR (Proton NMR):

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.08 (d, J=3.4 Hz, 1H, furan H), 6.09 (d, J=3.4 Hz, 1H, furan H), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.38 (s, 3H, furan-CH₃), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃). (Note: Chemical shifts for furan protons are based on the closely related methyl ester analog).[4]

¹³C NMR (Carbon NMR):

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.8 (C=O), 158.0 (C5-furan), 144.5 (C2-furan), 119.0 (C3-furan), 108.5 (C4-furan), 60.8 (-OCH₂CH₃), 14.3 (-OCH₂CH₃), 13.8 (furan-CH₃). (Note: Chemical shifts are estimated based on standard values for esters and substituted furans).[5][6]

FT-IR (Infrared Spectroscopy):

-

Key Peaks (cm⁻¹): ~2980 (C-H, sp³), ~1720 (C=O, ester stretch), ~1580 & ~1470 (C=C, furan ring stretch), ~1290 & ~1120 (C-O, ester stretch).

Fischer Esterification Mechanism

The reaction proceeds via a multi-step nucleophilic acyl substitution mechanism.

Caption: Key steps in the Fischer esterification mechanism.

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst.

References

One-Pot Synthesis of Substituted Furan-2-Carboxylates: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted furan-2-carboxylates are a pivotal class of heterocyclic compounds widely encountered in medicinal chemistry, materials science, and natural products. Their versatile chemical nature and biological significance have spurred the development of efficient synthetic methodologies. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask without the isolation of intermediates, has emerged as a powerful tool for constructing these valuable molecules. This approach offers significant advantages, including reduced reaction times, lower costs, minimized waste generation, and often improved overall yields compared to traditional multi-step syntheses. This document provides a detailed overview of contemporary one-pot methods for the synthesis of substituted furan-2-carboxylates, complete with experimental protocols and data summaries to facilitate their application in the laboratory.

Synthetic Strategies

Several one-pot strategies have been developed for the synthesis of substituted furan-2-carboxylates, primarily revolving around multicomponent reactions and tandem or domino reaction sequences. These methods often involve the formation of the furan ring and the introduction of the carboxylate group in a single, orchestrated process.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity.

A notable example is the synthesis of highly functionalized furans from the one-pot reaction of arylglyoxals, acetylacetone, and phenols. While this specific reaction leads to furan-3-yl ketones, the underlying principles of multicomponent strategies are applicable to the design of syntheses targeting furan-2-carboxylates.

Tandem and Domino Reactions

Tandem or domino reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot. These reactions are often triggered by a single event, such as the addition of a catalyst.

a) Synthesis from Furfural:

A straightforward one-pot method utilizes the readily available platform chemical, furfural, as the starting material. This process involves an initial oxidation of furfural to furoic acid, which is then esterified in the same reaction vessel without isolation.

b) Synthesis from Acyclic Precursors:

More sophisticated one-pot methods construct the furan ring from acyclic precursors. A notable example is the synthesis of 3-aminofuran-2-carboxylate esters. This method is based on the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to form a vinyl ether, which then undergoes a base-mediated cyclization to the desired furan-2-carboxylate. Impressively, this sequence can be performed in a one-pot fashion.[1]

Data Presentation

The following tables summarize the quantitative data from key one-pot synthetic methodologies for substituted furan-2-carboxylates and related derivatives.

Table 1: One-Pot Synthesis of Hept-6-en-1-yl Furan-2-carboxylate from Furfural

| Entry | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | Furfural | 1. t-BuOOH, CuCl 2. 7-bromo-1-heptene, K₂CO₃, TBAB | Acetonitrile/Water | 5 | Not explicitly stated, but method is described as efficient. |

Table 2: One-Pot Synthesis of 3-Aminofuran-2-carboxylate Esters [1]

| Entry | α-Cyanoketone | Reagents | Solvent | Yield (%) |

| 1 | 4,4-dimethyl-3-oxopentanenitrile | 1. PPh₃, DEAD, Ethyl glycolate 2. NaH | THF | 72 |

| 2 | Pivaloylacetonitrile | 1. PPh₃, DEAD, Ethyl glycolate 2. NaH | THF | 72 (as hydrochloride salt) |

| 3 | 2-Oxocyclohexanecarbonitrile | 1. PPh₃, DEAD, Ethyl glycolate 2. NaH | THF | 65 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Hept-6-en-1-yl Furan-2-carboxylate from Furfural

This protocol is adapted from a reported procedure for the one-pot oxidation and esterification of furfural.

Materials:

-

Furfural

-

tert-Butyl hydroperoxide (70% aqueous solution)

-

Copper(I) chloride (CuCl)

-

Acetonitrile

-

7-bromo-1-heptene

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add furfural (0.05 mol), an equimolar amount of 70% aqueous tert-butyl hydroperoxide, and copper(I) chloride (5 mol%).

-

Add 20 mL of acetonitrile as the solvent.

-

Stir the reaction mixture at room temperature for 5 hours.

-